Pinusolide

概要

説明

AZD3839は、ヒトβセクレターゼアミロイド前駆体タンパク質切断酵素1(BACE1)の脳透過性阻害剤です。試験管内モデルでは、アミロイドβ1-40およびアミロイドβ1-42のレベルを低下させることが示されています。 この化合物は、アルツハイマー病の形成に関与するアミロイドβペプチドの形成を阻害するBACE1を阻害する能力により、アルツハイマー病の潜在的な治療薬として開発されました .

準備方法

AZD3839は、フラグメントベーススクリーニングおよび構造ベース設計を使用して同定されました。合成経路には、フェニルピリミジンコアの形成を含む複数のステップが含まれます。 具体的な反応条件および工業生産方法は、機密情報であり、公開されていません .

化学反応の分析

AZD3839は、次の化学反応を起こします。

酸化: この反応は、フェニルピリミジンコアを変更する可能性があります。

還元: この反応は、コア構造に付着した官能基に影響を与える可能性があります。

科学研究への応用

AZD3839は、アルツハイマー病の治療における潜在的な効能について広く研究されています。マウス、モルモット、および非ヒト霊長類など、いくつかの前臨床種において、脳および脳脊髄液中のアミロイドβレベルを効果的に低下させます。 この化合物は、アミロイドβレベルの用量依存的および時間依存的な低下を示しており、アルツハイマー病の疾患修飾治療法の有望な候補となっています .

科学的研究の応用

Neuroprotective Effects

Mechanism of Action

Pinusolide exhibits significant neuroprotective properties, particularly against apoptosis induced by staurosporine (STS) in neuronal cells. Research indicates that this compound can prevent increases in intracellular calcium levels and oxidative stress, which are critical factors in neuronal cell death.

Key Findings

- Cell Culture Studies : In primary cultures of rat cortical cells, this compound demonstrated a reduction in nuclear condensation and cytotoxicity at a concentration of 5 µM when exposed to STS. It also preserved the activity of superoxide dismutase (SOD), an important antioxidant enzyme .

- Oxidative Stress Reduction : The compound significantly decreased the levels of reactive oxygen species (ROS) and lipid peroxidation products, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Anti-Inflammatory Properties

Impact on Inflammation

this compound has been studied for its anti-inflammatory effects, particularly in microglial cells. It inhibits the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are crucial pathways in the inflammatory response.

Case Studies

- Microglial Activation : In BV2 microglial cells treated with lipopolysaccharides (LPS), this compound reduced cell migration and inflammatory cytokine production. This suggests its utility in managing neuroinflammation associated with various neurological disorders .

- Inhibition of Inducible Nitric Oxide Synthase (iNOS) : A derivative of this compound, 15-methoxypinusolidic acid, was found to inhibit iNOS expression in microglial cells, further supporting its anti-inflammatory potential .

Modulation of Insulin Resistance

Role in Metabolic Disorders

Recent studies have indicated that this compound can ameliorate insulin resistance, a key factor in metabolic syndrome and type 2 diabetes.

Experimental Evidence

- Cell-Based Models : this compound improved insulin sensitivity in HepG2 cells under high glucose conditions, suggesting its potential application in diabetes management .

- Mechanistic Insights : The compound's effects on cellular pathways related to insulin signaling highlight its promise as a therapeutic candidate for metabolic disorders .

Summary Table of Applications

作用機序

AZD3839は、アミロイド前駆体タンパク質の処理およびアミロイドβペプチドの形成に関与する酵素であるBACE1を阻害することにより、その効果を発揮します。BACE1を阻害することにより、AZD3839は、アルツハイマー病の病因に関与するアミロイドβペプチドの産生を減少させます。 この化合物は、BACE2およびカテプシンDに対して、それぞれ14倍および1000倍を超える選択性を示します .

類似の化合物との比較

AZD3839は、LY2886721およびMK-8931などの他のBACE1阻害剤と比較されます。これらの化合物はすべてBACE1を標的とする一方で、AZD3839は、脳透過性および選択性プロファイルにおいて独特です。 前臨床モデルでアミロイドβレベルの有効な低下を示しており、さらなる開発のための有望な候補となっています .

類似化合物との比較

AZD3839 is compared with other BACE1 inhibitors, such as LY2886721 and MK-8931. While all these compounds target BACE1, AZD3839 is unique in its brain permeability and selectivity profile. It has shown effective reduction of amyloid-beta levels in preclinical models, making it a promising candidate for further development .

生物活性

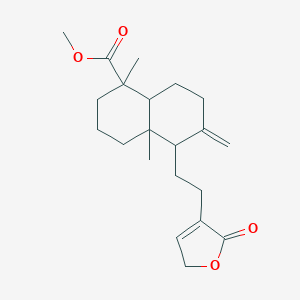

Pinusolide is a labdane-type diterpene lactone derived from Biota orientalis, known for its diverse biological activities. This article explores the compound's pharmacological effects, including its role as a platelet-activating factor (PAF) receptor antagonist, neuroprotective properties, and potential applications in treating various diseases.

This compound possesses a unique chemical structure characterized by an R,β-unsaturated butenolide ring, which is crucial for its biological activity. The structure-activity relationship (SAR) studies have identified specific functional groups that enhance its efficacy against PAF receptor binding. For instance, modifications at the C-19 position significantly influence the compound's inhibitory potency on PAF-induced platelet aggregation.

1. Platelet-Activating Factor Receptor Antagonism

This compound is recognized as a potent antagonist of the PAF receptor, which plays a critical role in inflammatory responses and thrombosis.

- In Vitro Studies : this compound demonstrated an IC50 value of approximately 5 µM in inhibiting PAF-induced platelet aggregation, with no significant effect on aggregation induced by other agents like ADP or thrombin .

- In Vivo Studies : It protected mice from lethality induced by PAF with an effective dose (ED50) of 1.1 mg/kg when administered intravenously .

2. Neuroprotective Effects

Research has shown that this compound exhibits neuroprotective properties against staurosporine (STS)-induced apoptosis in neuronal cells.

- Mechanism : It reduces intracellular calcium levels ([Ca²⁺]i) and oxidative stress markers, thus preventing apoptosis . In primary cultures of rat cortical cells, this compound treatment resulted in decreased nuclear condensation and reduced activation of caspase-3/7, indicating its potential for treating neurodegenerative disorders.

| Concentration (µM) | Effect on Apoptosis | [Ca²⁺]i Levels | SOD Activity |

|---|---|---|---|

| 5 | Reduced | Decreased | Increased |

3. Anti-inflammatory Properties

This compound has been shown to inhibit inflammation in various models:

- Edema Model : Topical application of this compound at 2 mg/ear significantly reduced croton oil-induced ear edema in mice, demonstrating its anti-inflammatory effects .

- Mechanistic Insights : The compound's ability to inhibit PAF-mediated pathways suggests it could be beneficial in managing conditions characterized by excessive inflammation.

Case Studies and Clinical Implications

Recent studies have explored this compound's potential in clinical settings:

- Neurodegenerative Diseases : Given its protective effects against neuronal apoptosis, this compound may serve as a therapeutic agent for conditions like Alzheimer's disease.

- Pain Management : Case studies indicate that this compound could be effective in managing pain associated with osteoarthritis due to its anti-inflammatory properties .

Summary of Research Findings

The following table summarizes key findings regarding the biological activities of this compound:

特性

IUPAC Name |

methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-14-6-9-17-20(2,11-5-12-21(17,3)19(23)24-4)16(14)8-7-15-10-13-25-18(15)22/h10,16-17H,1,5-9,11-13H2,2-4H3/t16-,17+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKBZJAWPZXKJU-NLEAXPPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CCOC3=O)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953637 | |

| Record name | Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]decahydronaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pinusolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

31685-80-0 | |

| Record name | Methyl (1S,4aR,5S,8aR)-5-[2-(2,5-dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31685-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinusolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031685800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]decahydronaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pinusolide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HV7MVZ4Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pinusolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83 - 84 °C | |

| Record name | Pinusolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。